

Methylcarbamic Acid in Interstellar Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

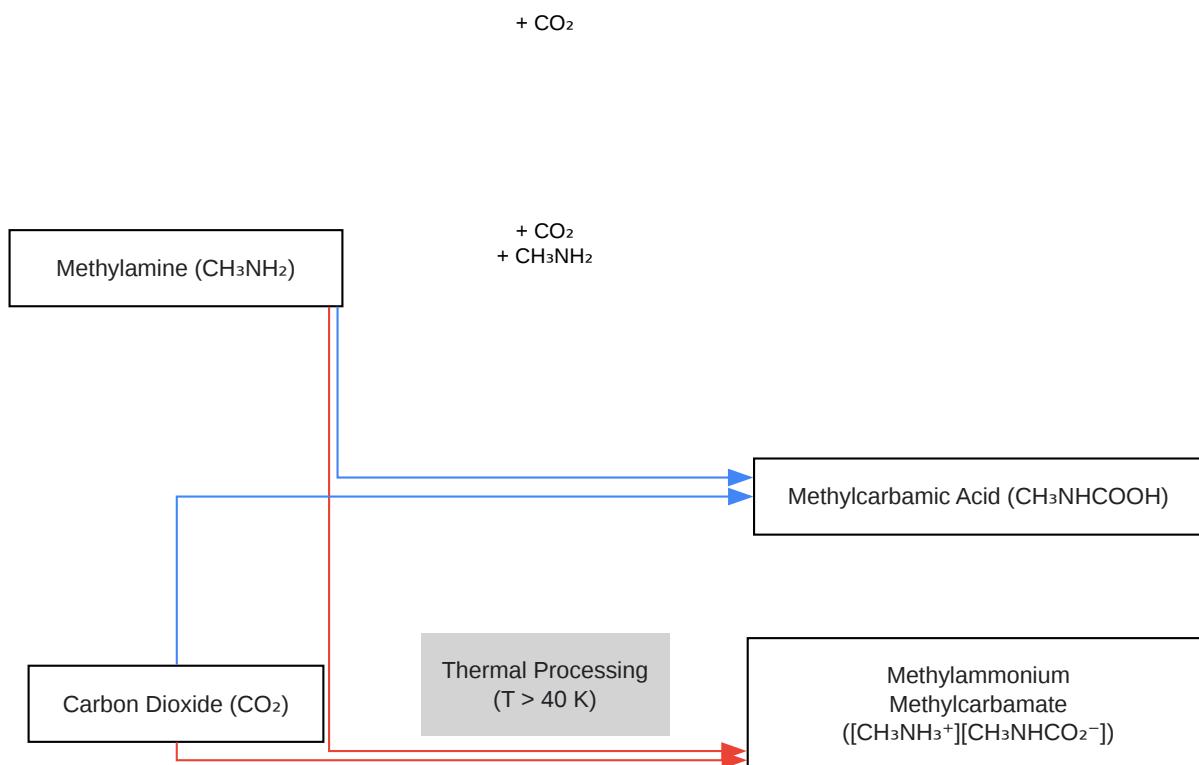
Compound Name: *Methylcarbamic acid*

Cat. No.: *B1215457*

[Get Quote](#)

Introduction

Methylcarbamic acid (CH_3NHCOOH), a methylated derivative of the simplest amino acid, carbamic acid, is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. While its isomer, the proteinogenic amino acid glycine ($\text{NH}_2\text{CH}_2\text{COOH}$), has been the subject of extensive searches in the interstellar medium (ISM), theoretical and experimental studies suggest that **methylcarbamic acid** may play a crucial, and perhaps more readily detectable, role in the formation of complex organic molecules in space.^[1] This technical guide provides a comprehensive overview of the current understanding of **methylcarbamic acid**'s role in interstellar chemistry, focusing on its formation pathways, stability, potential as a prebiotic precursor, and the experimental methods used to study it.


Formation Pathways in Interstellar Ices

The primary proposed formation route for **methylcarbamic acid** in the cold, dense environments of molecular clouds is through reactions occurring within the icy mantles of interstellar dust grains. Laboratory experiments have demonstrated that **methylcarbamic acid** and its corresponding salt, methylammonium methylcarbamate ($[\text{CH}_3\text{NH}_3^+][\text{CH}_3\text{NHCO}_2^-]$), are formed when ice mixtures containing methylamine (CH_3NH_2) and carbon dioxide (CO_2) are gently heated.^[2]

- Reaction Precursors: Methylamine and carbon dioxide are both known to exist in interstellar ices.^{[2][3]} Methylamine has been detected in star-forming regions like Sagittarius B2 and Orion A.^[3]

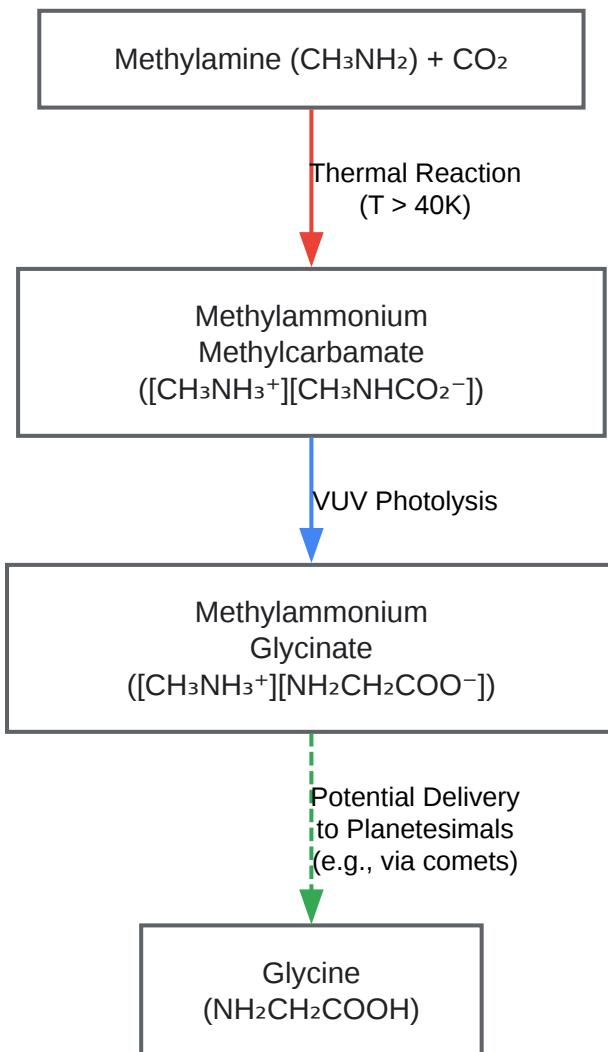
- Thermal Processing: The reaction is initiated by the warming of the ice, which can be triggered by the radiation from a nearby protostar. The formation of both **methylcarbamic acid** and its salt has been observed at temperatures as low as 40 K.[2]
- Influence of Reactant Ratios: The relative abundance of the precursors influences the final products. An excess of methylamine favors the formation of the salt (methylammonium methylcarbamate), while an excess of carbon dioxide leads to a mixture of both the salt and the neutral **methylcarbamic acid**.[2]

The formation process involves a nucleophilic attack of the methylamine on the carbon dioxide molecule, followed by proton transfer, which can be facilitated by the ice matrix.

[Click to download full resolution via product page](#)

Caption: Formation of **Methylcarbamic Acid** from precursors in ice.

Physicochemical Properties and Stability


The stability and structure of **methylcarbamic acid** are critical to its persistence and potential for further chemical evolution in the interstellar medium.

- Dimerization: Quantum chemical calculations indicate that **methylcarbamic acid** molecules tend to associate into stable, centrosymmetric dimers.^[2] This dimerization, likely through hydrogen bonding, could enhance its stability and allow it to persist at higher temperatures.
- Thermal Decomposition: Upon heating, the chemistry is reversible and temperature-dependent. Above 230 K, methylammonium methylcarbamate breaks down to yield methylamine and **methylcarbamic acid**.^[2] The acid itself then dissociates back into methylamine and carbon dioxide.^[2]
- Solid Residue: After heating to 260 K, experiments show that a solid, well-organized residue remains, which is believed to be formed from the association of the remaining **methylcarbamic acid** dimers.^[2] This suggests a pathway for the formation of more complex, stable organic material in "hot core" regions near protostars.^[2]

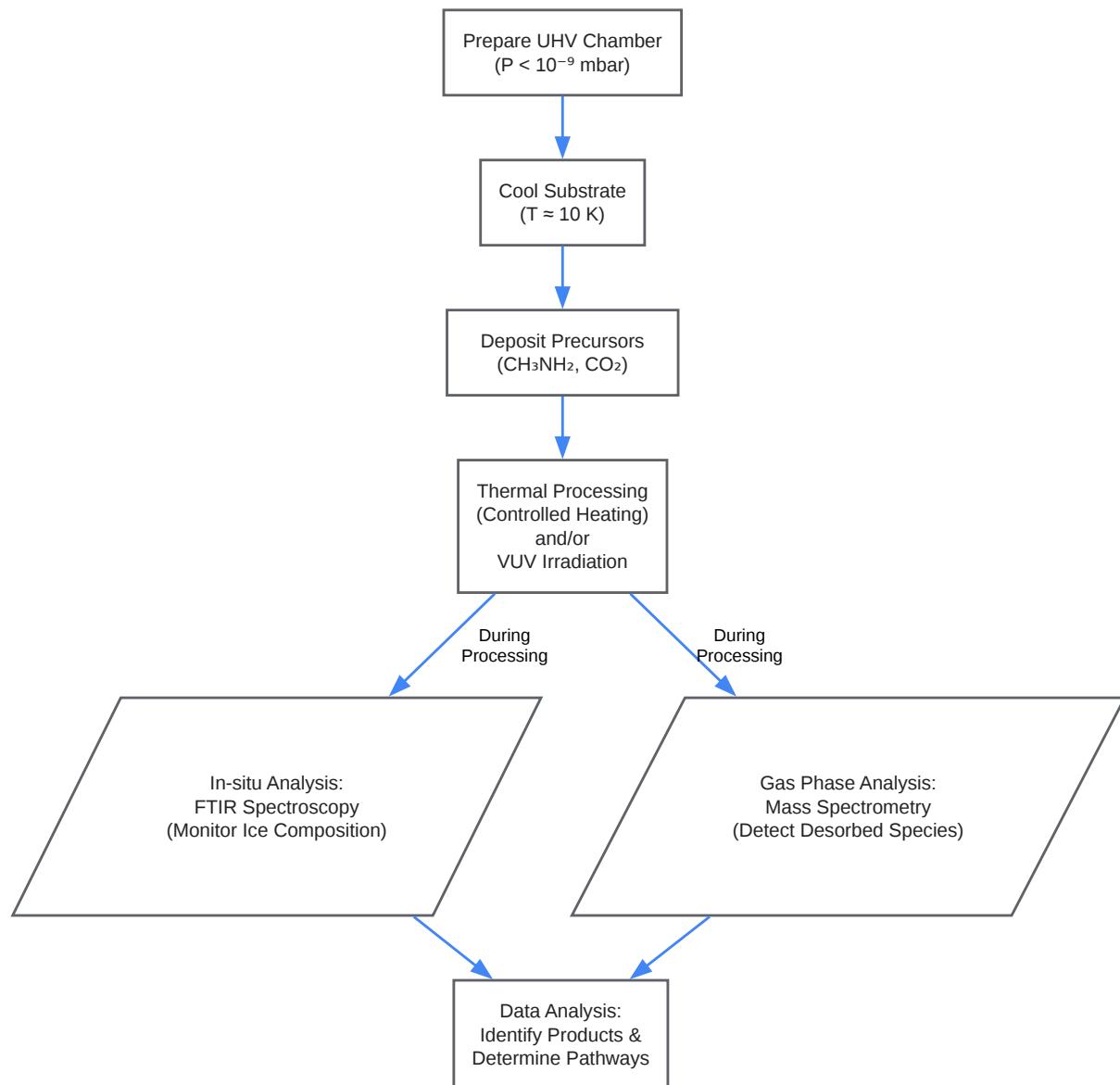
Role as a Prebiotic Precursor

Methylcarbamic acid and its related compounds are considered important intermediates in the pathway toward the formation of amino acids and their salts, which are fundamental building blocks of life.

- Isomeric Stability: Theoretical studies have shown that N-methyl carbamic acid is a more stable isomer than glycine.^[1] This, combined with a larger dipole moment, suggests it could be a more abundant and more easily detectable molecule in the ISM than glycine itself.^[1]
- Precursor to Glycine Salts: Laboratory experiments have demonstrated that the VUV (Vacuum Ultraviolet) irradiation of methylammonium methylcarbamate can lead to the formation of methylammonium glycinate, a salt of glycine.^[3] This establishes a direct photochemical link between the products of the initial $\text{CH}_3\text{NH}_2 + \text{CO}_2$ reaction and glycine derivatives. The photolysis yield for this process was calculated to be approximately 32% under anhydrous conditions.^[3]

[Click to download full resolution via product page](#)

Caption: Prebiotic pathway from methylamine to glycine salts.


Experimental Methodologies

The study of **methylcarbamic acid** formation under interstellar conditions relies on sophisticated laboratory techniques that simulate the environment of cold molecular clouds. These experiments are crucial as the molecule is not stable under standard terrestrial conditions.[4][5]

Key Experimental Techniques:

- Ultra-High Vacuum (UHV) Chambers: Experiments are conducted in UHV systems to replicate the low pressures of interstellar space and prevent contamination.

- Cryogenic Substrate: A cold substrate (e.g., silver or CsI), cooled to temperatures around 10 K, serves as an analog for an interstellar dust grain.
- Gas Deposition: Gaseous precursors (e.g., CH_3NH_2 and CO_2) are deposited onto the cold substrate to form an ice mixture.
- In-situ Analysis:
 - Fourier Transform Infrared (FTIR) Spectroscopy: This is the primary tool used to monitor the chemical composition of the ice in real-time. As the ice is slowly heated (Temperature Programmed Desorption), FTIR spectra are taken to identify the formation of new molecules like **methylcarbamic acid** and its salt by their characteristic vibrational frequencies.[\[2\]](#)
 - Mass Spectrometry (MS): As the ice is heated, molecules desorb into the gas phase and can be detected by a mass spectrometer. This helps identify the desorbing species and their decomposition products.[\[2\]](#)
- Energetic Processing: To simulate the effects of stellar radiation, the ice analogs can be irradiated with VUV photons or bombarded with electrons.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying ice chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data from laboratory studies of **methylcarbamic acid** and related species in interstellar ice analogs.

Parameter	Value	Conditions / Notes	Reference
Formation			
Temperature			
Methylcarbamic Acid	> 40 K	Thermal processing of CH ₃ NH ₂ :CO ₂ ice.	[2]
Methylammonium		Thermal processing of	
Methylcarbamate	> 40 K	CH ₃ NH ₂ :CO ₂ ice.	[2]
Decomposition			
Temperature			
Methylammonium		Breaks down into	
Methylcarbamate	> 230 K	CH ₃ NH ₂ and	[2]
		CH ₃ NHCOOH.	
Photochemical Yield			
Methylammonium		From VUV photolysis	
Glycinate	~32%	of methylammonium	[3]
		methylcarbamate.	
Predicted Abundance			
Methylammonium		Relative to H ₂ O in	
Glycinate	< 0.16%	interstellar ices.	[3]

Observational Status and Challenges

Despite its potential importance, **methylcarbamic acid** has not yet been detected in the interstellar medium. This is due to several challenges:

- Instability in the Gas Phase: While more stable than carbamic acid, **methylcarbamic acid** is expected to be primarily locked in icy mantles or to exist only transiently in the gas phase in

warmer regions before dissociating.[2]

- Lack of Spectroscopic Data: Searches for new molecules in the ISM using radio astronomy require precise laboratory measurements of their rotational spectra. Such data for **methylcarbamic acid** is not yet widely available, hindering targeted observational campaigns.[6]
- Confusion with Isomers: The presence of multiple stable isomers with the formula $C_2H_5O_2N$, such as glycine and methyl carbamate, can complicate spectral identification.[1]

Future observations with powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST) may have the sensitivity to detect **methylcarbamic acid** or its derivatives, provided that accurate spectroscopic data becomes available.[7]

Conclusion

Methylcarbamic acid stands as a molecule of high interest in the quest to understand the origins of prebiotic molecules in the universe. Laboratory evidence strongly supports its formation from common interstellar ingredients, methylamine and carbon dioxide, within icy grain mantles at low temperatures.[2] Its role as a stable isomer of glycine and a direct precursor to glycine salts positions it as a critical, yet-unseen, intermediate in astrochemical networks.[1][3] The primary hurdles to its detection are its transient nature in the gas phase and a lack of comprehensive rotational spectroscopic data.[6] Future research focusing on obtaining this laboratory data will be essential for guiding astronomical searches and fully elucidating the role of **methylcarbamic acid** in the cosmic pathway to molecular complexity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. About the detectability of glycine in the interstellar medium | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. Formation of neutral methylcarbamic acid (CH_3NHCOOH) and methylammonium methylcarbamate $[\text{CH}_3\text{NH}_3^+][\text{CH}_3\text{NHCO}_2^-]$ at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylammonium methylcarbamate thermal formation in interstellar ice analogs: a glycine salt precursor in protostellar environments | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. aanda.org [aanda.org]
- 5. aanda.org [aanda.org]
- 6. Building biomaterials in space: Organic acids, aminoalcohols, amides, and prebiotic interstellar chemistry - American Chemical Society [acs.digitellinc.com]
- 7. Interstellar Ices: A Factory of the Origin-of-Life Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methylcarbamic Acid in Interstellar Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215457#role-of-methylcarbamic-acid-in-interstellar-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com